REACTION_CXSMILES
|
IC1C=CN=C(OC)C=1C=O.[CH3:12][O:13][C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[N:21][CH:22]=2)[CH:17]=[CH:16][N:15]=1>C(O)(=O)C>[CH3:12][O:13][C:14]1[N:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[CH2:22][NH:21][CH2:20][CH2:19]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=NC=C1)OC)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC2=CC=NC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Numata et al., Synthesis 1999, 306-311
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC=C2CCNCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |